molecular formula C14H14ClP B1143885 Bis(4-methylphenyl)chlorophosphine CAS No. 13685-23-9

Bis(4-methylphenyl)chlorophosphine

Cat. No. B1143885
CAS RN: 13685-23-9
M. Wt: 248.69
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-methylphenyl)chlorophosphine, also known as P,P-Bis(4-methylphenyl)-phosphinous chloride or Chlorodi-p-tolylphosphine, is a chemical compound with the empirical formula C14H14ClP . It has a molecular weight of 248.69 .


Molecular Structure Analysis

The molecular structure of Bis(4-methylphenyl)chlorophosphine is represented by the SMILES string Cc1ccc(cc1)P(Cl)c2ccc(C)cc2 . This indicates that the molecule consists of two 4-methylphenyl groups attached to a phosphorus atom, which is also bonded to a chlorine atom .


Chemical Reactions Analysis

While specific chemical reactions involving Bis(4-methylphenyl)chlorophosphine are not detailed in the available resources, it’s known that similar phosphine compounds are often used as ligands in various types of cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions .


Physical And Chemical Properties Analysis

Bis(4-methylphenyl)chlorophosphine is a liquid at room temperature with a density of 1.1 g/mL at 25°C . Its boiling point is 125°C at 0.1 kPa .

Scientific Research Applications

  • Synthesis of Novel Ligands and Complexes : Bis(4-methylphenyl)chlorophosphine is used in synthesizing novel ligands and complexes. For example, it has been used in the synthesis of polydentate ligands containing coordination pockets, which are analogs of binucleating ligands built on a 2,6-diaminophenol core (Beganskienė et al., 2006).

  • Preparation of Protected d-Nucleoside-hydrogenphosphonates : The compound has been effective in the preparation of 5′-O,N-protected d-nucleoside-3′-hydrogenphosphonates, highlighting its importance in nucleoside chemistry (Marugg et al., 1986).

  • Synthesis of Phosphoramidites and H-Phosphonates : It has also been used for the synthesis of phosphoramidites and H-phosphonates of d-nucleosides, demonstrating its versatility in organic synthesis (Marugg et al., 1986).

  • Development of Sterically Tunable Phosphenium Cations : Research has been conducted on synthesizing a family of bis(arylamino)chlorophosphines, which are vital in developing phosphenium cations with tunable steric properties (Abrams et al., 2000).

  • Flame Retardant Applications : There is significant research on using derivatives of bis(4-methylphenyl)chlorophosphine in the flame retardance behavior of materials like poly(ethylene terephthalate) copolymers (Wang et al., 2000).

  • Production of Flame Retardant Intermediates : It's also used in synthesizing flame retardant intermediates for plastics, indicating its industrial applications in safety-enhancing materials (Han, 2007).

  • Synthesis of Phosphoramidate Monoesters : The compound plays a role in the generation of H-phosphonate monoesters, further showcasing its utility in organic synthesis processes (Choy et al., 2006).

Safety and Hazards

Bis(4-methylphenyl)chlorophosphine is classified as a skin corrosive and can cause severe skin burns and eye damage . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

While specific future directions for Bis(4-methylphenyl)chlorophosphine are not detailed in the available resources, similar phosphine compounds continue to inspire the design of new phosphines of various structures and the tuning of their properties . They are also being explored for their potential applications in the synthesis of cytotoxic copper(I) complexes .

properties

IUPAC Name

chloro-bis(4-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBXRRHIBSXGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400533
Record name BIS(4-METHYLPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-methylphenyl)chlorophosphine

CAS RN

1019-71-2
Record name BIS(4-METHYLPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-methylphenyl)chlorophosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

U.S. Pat. No. 2,934,564 relates to compounds of the general formula R2PX wherein R represents an alkyl or aryl group and X represents chlorine, bromine or iodine. For example, the reaction of Me2NPCl2 (0.42 mole) with p-tolylmagnesium bromide (0.84 mole) produces dimethylamino-di-p-tolylphosphine. The isolated dimethylamino-di-p-tolylphosphine (31.88 mmoles) was treated with 1428 cc (63.75 mmoles) of anhydrous HCl yielding di-p-tolylchlorophosphine, which was purified by distillation. Similarly, Burg, et al. (J.A.C.S. 80, 1107-09, 1958) disclose the preparation of chlorodimethylphosphine from Me2NPCl2 and suggest the viability of a Grignard route to R2PR'-type phosphines. K. Issleib, et al. (Chem. Berichte 29, 2682-3008, 1959) have shown that Et2NPCl2 (Et=ethyl) and cyclohexylmagnesium chloride react in a 1:1.25 molar ratio to form diethylaminocyclohexylchlorophosphine in 57.5% yield. The authors suggest this reaction can be exploited to prepare unsymmetrical chlorophosphines of the type RR'PCl, but no mention is made of the possibility of further reaction to unsymmetrical tertiary phosphines of the type RR'R"P.
Name
dimethylamino-di-p-tolylphosphine
Quantity
31.88 mmol
Type
reactant
Reaction Step One
Name
Quantity
1428 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.